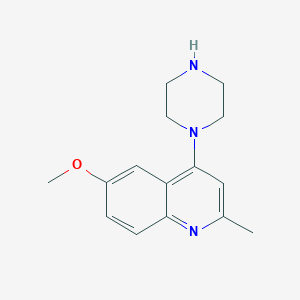![molecular formula C23H24N2O2 B2728228 1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol CAS No. 331235-99-5](/img/structure/B2728228.png)
1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol” is an organic compound that contains a carbazole unit, an ethoxyphenyl group, and a propanol group. Carbazoles are a class of organic compounds that are known for their high thermal stability and photoconductivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a carbazole unit, an ethoxyphenyl group, and a propanol group. The carbazole unit is a tricyclic structure consisting of two benzene rings fused onto a five-membered nitrogen-containing ring .科学的研究の応用
Antifungal and Antibacterial Agents
Carbazole derivatives have been explored for their potential as antifungal and antibacterial agents. For instance, the design and synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules have demonstrated potent antifungal activity against various pathogenic fungal strains, showcasing the versatility of carbazole-based compounds in developing new antifungal agents. This highlights the compound's role in contributing to the creation of molecules with significant antifungal and antibacterial properties (Rad et al., 2016).
Pharmaceutical Profiles and Drug Synthesis
Carvedilol, a molecule closely related to the compound , serves as a β1-, β2-, and α1-adrenoreceptor blocker with antioxidant and antiproliferative effects. The profile of Carvedilol, including its synthesis and pharmacokinetics, underscores the importance of carbazole derivatives in the pharmaceutical industry, particularly in the treatment of cardiovascular diseases (Beattie et al., 2013).
Radical Scavenging Activity
Carbazole derivatives have been synthesized and evaluated for their radical scavenging activity. The incorporation of carbazole with different aminophenols leads to compounds that exhibit significant antioxidant properties. This application is critical in the context of developing therapeutic agents that can mitigate oxidative stress-related diseases (Naik et al., 2010).
Neurogenesis
Certain carbazole derivatives have been identified to promote neurogenesis, indicating the potential therapeutic application of these compounds in neurological disorders. The ability to induce final cell division in neural stem cells suggests that carbazole-based molecules could contribute to neuroregenerative medicine, offering avenues for treating conditions like neurodegeneration (Shin et al., 2015).
Corrosion Inhibition
In the field of materials science, carbazole derivatives have been synthesized as corrosion inhibitors, demonstrating the compound's versatility not only in biological applications but also in protecting metals against corrosion. This reflects the broad utility of carbazole-based compounds beyond pharmaceuticals, encompassing applications in industrial materials (Srivastava et al., 2017).
作用機序
将来の方向性
The future directions for research on this compound would likely depend on its specific properties and potential applications. Carbazole-based compounds are of significant interest in the field of organic electronics, so it’s possible that future research could explore the use of this compound in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) .
特性
IUPAC Name |
1-carbazol-9-yl-3-(4-ethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-19-13-11-17(12-14-19)24-15-18(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,18,24,26H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPDXRINZALQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)
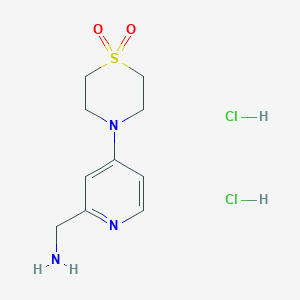
![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)
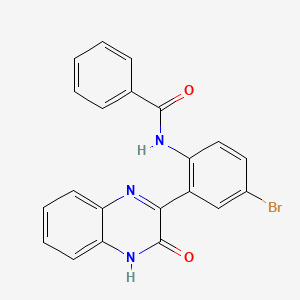
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)
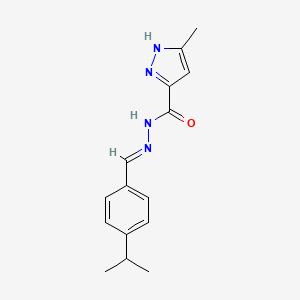
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)
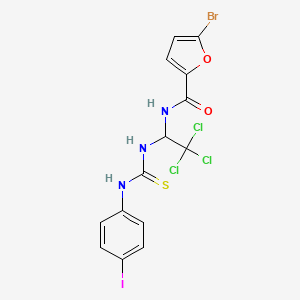
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)

